N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-22-10-4-3-9(7-11(10)23-2)5-6-16-14-12(19(20)21)13(15)17-8-18-14/h3-4,7-8H,5-6H2,1-2H3,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODAQPDOMVPEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC(=C2[N+](=O)[O-])N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by the introduction of the diamine group through nucleophilic substitution. The phenylethyl moiety is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The diamine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could interact with kinases or other signaling proteins, modulating pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Observations:
- Synthetic Yields : Electron-withdrawing substituents like chlorine (e.g., 5f, 95% yield) improve reactivity in nucleophilic substitution reactions compared to bulky bromophenethyl groups (5h, 30% yield) . The target compound’s 3,4-dimethoxyphenethyl substituents, being electron-donating, may result in moderate yields, though specific data are unavailable.
- Melting Points: Halogenated derivatives (e.g., 5f: 159–161°C) exhibit higher melting points due to increased crystallinity from polar substituents, whereas alkylated analogs (e.g., 5k: 84–86°C) show lower values . The target compound’s methoxy groups may reduce melting points relative to halogenated analogs but increase them compared to nonpolar substituents.
- Molecular Weight and Solubility : The target compound (MW: 349.35 g/mol) is lighter than brominated analogs (e.g., 5h: MW 547.1 g/mol) but heavier than diphenyl derivatives (MW: 307.31 g/mol) . Methoxy groups may enhance aqueous solubility compared to halogenated or purely aromatic substituents.
Electronic and Steric Effects
- Electron-Donating vs. In contrast, chloro or bromo substituents (e.g., 5f, 5g) withdraw electrons, increasing electrophilicity at the pyrimidine core .
Theoretical and Computational Insights
highlights the use of Gaussian16 software to optimize geometries and evaluate solvent effects in 5-nitropyrimidine-4,6-diamine derivatives . For the target compound, computational studies could predict:
- Reaction Pathways : The electron-donating methoxy groups may lower activation energies in substitution reactions compared to electron-withdrawing substituents.
- Solubility Profiles : Methoxy groups likely enhance solubility in polar aprotic solvents (e.g., DMSO) relative to halogenated analogs.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O3
- Molecular Weight : 280.30 g/mol
This structure features a pyrimidine ring substituted with a nitro group and an ethyl chain linked to a dimethoxyphenyl moiety.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound also displays antimicrobial properties. Studies have shown activity against both gram-positive and gram-negative bacteria:
- Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Intercalation : It is hypothesized that the nitro group facilitates intercalation into DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 | |
| Anticancer | MCF-7 | 20 | |
| Anticancer | A549 | 25 | |
| Antibacterial | Staphylococcus aureus | 64 | |
| Antibacterial | Escherichia coli | 128 |
Case Study: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound in a mouse model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate that at therapeutic doses, it exhibits low toxicity profiles with no significant adverse effects observed in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 5-nitropyrimidine-4,6-diamine derivatives are typically prepared by reacting 4,6-dichloro-5-nitropyrimidine with substituted amines. In one protocol, N-substituted phenethylamines (e.g., 3,4-dimethoxyphenethylamine) are reacted under reflux in ethanol or THF, with yields varying based on substituent steric/electronic effects. Purification involves recrystallization or column chromatography . Computational modeling (e.g., Gaussian16) can optimize reaction pathways and predict solvent effects .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing motifs (e.g., monoclinic P21/c space group with specific unit cell parameters: a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å) .
- Spectroscopy : Use H/C NMR to verify substituent integration and N NMR for nitramine group confirmation. IR spectroscopy identifies nitro (1520–1350 cm) and amine (3300–3500 cm) stretches .
- Elemental analysis : Validate %C, %H, and %N (e.g., deviations >0.3% suggest impurities) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store in a dry, ventilated area away from ignition sources.
- Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How do substituents on the phenethyl group influence the compound’s reactivity and physicochemical properties?
- Methodological Answer : Substituents like halogens (Cl, Br) or methoxy groups alter electronic density and steric hindrance. For example:
- Electron-withdrawing groups (e.g., 4-Cl) increase melting points (e.g., 195–197°C for 5j vs. 77–79°C for 5l) due to enhanced intermolecular forces .
- Steric bulk (e.g., diisobutyl vs. diethyl) reduces reaction yields (83% for 5l vs. 89% for 5k) by slowing nucleophilic attack .
- Use Hammett constants () or DFT calculations to correlate substituent effects with reaction kinetics .
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries of reactants, transition states, and products (e.g., B3LYP/6-31G* level). Solvent effects (e.g., ethanol) are modeled using the SMD continuum approach .
- Reaction Pathway Analysis : Calculate activation energies () to identify rate-determining steps. For example, aminolysis pathways may involve a two-step nucleophilic addition-elimination mechanism .
Q. How can contradictory data in synthesis yields or spectroscopic results be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, inert atmosphere).
- Advanced Analytics : Use HPLC-MS to detect trace impurities or byproducts.
- Statistical Analysis : Apply ANOVA to compare yield variations across substituents (e.g., 30% for 5h vs. 95% for 5f) .
Q. What methodologies are effective for studying the compound’s potential bioactivity (e.g., antimicrobial, enzyme inhibition)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs like 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, where chloro/methoxy groups enhance target binding .
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., β-lactamase inhibition) with IC determination.
- Molecular Docking : Simulate interactions with protein targets (e.g., dihydrofolate reductase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
